molecular formula C19H14O8 B14283371 3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 128502-98-7

3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B14283371
CAS No.: 128502-98-7
M. Wt: 370.3 g/mol
InChI Key: SDAQJZPLALEKQP-UHFFFAOYSA-N
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Description

3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, methoxy, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the acetylation of a hydroxy-anthracene derivative, followed by methoxylation and oxidation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts acylation and strong oxidizing agents like potassium permanganate (KMnO4) for the oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols .

Scientific Research Applications

3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

128502-98-7

Molecular Formula

C19H14O8

Molecular Weight

370.3 g/mol

IUPAC Name

3-acetyl-1-hydroxy-6,8-dimethoxy-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C19H14O8/c1-7(20)9-6-11-14(18(23)15(9)19(24)25)17(22)13-10(16(11)21)4-8(26-2)5-12(13)27-3/h4-6,23H,1-3H3,(H,24,25)

InChI Key

SDAQJZPLALEKQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)OC)OC)O)C(=O)O

Origin of Product

United States

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